2-(4-Aminobenzamido)ethanesulfonic acid
Overview
Description
2-(4-Aminobenzamido)ethanesulfonic acid, also known as 2-((4-aminobenzoyl)amino)ethanesulfonic acid, is a compound with the chemical formula C9H12N2O4S . It is a white to off-white crystalline solid . This compound is often used as a buffer in biochemical research, especially in the pH range of 7 and 8 . It has a wide buffering range and can maintain the pH of a solution stable in neutral and alkaline environments . It is also used as a component of bioanalytical and laboratory reagents, particularly in enzymology and protein structure research .
Synthesis Analysis
This compound is typically synthesized by reacting ethanesulfonic acid with p-phenylenediamine in the presence of benzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amide group and an amino group at the para position. This structure is further linked to an ethanesulfonic acid moiety through an amide bond .Physical and Chemical Properties Analysis
This compound is a white to off-white crystalline solid . It is soluble in water and has a molecular weight of 266.24941 . It has a density of 1.461 . It is a weak acid with relatively low acidity .Safety and Hazards
2-(4-Aminobenzamido)ethanesulfonic acid is a chemical substance and should be handled and stored according to relevant safety regulations . During laboratory operations, appropriate personal protective equipment such as safety glasses and gloves should be worn . The compound is irritating to the skin and eyes, and should be rinsed with plenty of water upon contact . If necessary, medical advice should be sought . Inhalation or accidental ingestion of this compound may affect health, so it should be kept away from children and pets, and stored in a safe place . If discomfort occurs, medical attention should be sought immediately .
Properties
IUPAC Name |
2-[(4-aminobenzoyl)amino]ethanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c10-8-3-1-7(2-4-8)9(12)11-5-6-16(13,14)15/h1-4H,5-6,10H2,(H,11,12)(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQTZYVOHNEEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729411 | |
Record name | 2-(4-Aminobenzamido)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860707-78-4 | |
Record name | 2-(4-Aminobenzamido)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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